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molecular formula C14H23NO B8767614 4-Heptyloxy-benzylamine CAS No. 4950-92-9

4-Heptyloxy-benzylamine

Cat. No. B8767614
M. Wt: 221.34 g/mol
InChI Key: FOARPAGPCDSKQF-UHFFFAOYSA-N
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Patent
US04987132

Procedure details

A solution of 1.25 g of sodium azide in 2.5 ml of water was added to a solution of 900 mg of p-chloromethyl(heptyloxy)benzene in 25 ml of N,N-dimethylformamide, and the mixture was stirred at 100° C. for 6 hours. After cooling, the reaction mixture was diluted with water, and the product was extracted with ether. The ether layer was washed in sequence with water and saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. A solution of the thus-obtained residual oil in 10 ml of tetrahydrofuran was added dropwise at 0° C. over 5 minutes to a suspension of 200 mg of lithium aluminum hydride in 15 ml of tetrahydrofuran. The resultant mixture was stirred at the same temperature for 1 hour and then at room temperature for 1 hour. Then, sodium sulfate decahydrate added to decompose the excess lithium aluminum hydride. The insoluble matter was filtered off, and the filtrate was concentrated under reduced pressure to give 860 mg of p-heptyloxybenzylamine.
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
p-chloromethyl(heptyloxy)benzene
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[N+]=[N-].[Na+].Cl[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:9][CH:8]=1>O.CN(C)C=O>[CH2:14]([O:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][NH2:1])=[CH:8][CH:9]=1)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
p-chloromethyl(heptyloxy)benzene
Quantity
900 mg
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OCCCCCCC
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ether
WASH
Type
WASH
Details
The ether layer was washed in sequence with water and saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A solution of the thus-obtained residual oil in 10 ml of tetrahydrofuran was added dropwise at 0° C. over 5 minutes to a suspension of 200 mg of lithium aluminum hydride in 15 ml of tetrahydrofuran
Duration
5 min
STIRRING
Type
STIRRING
Details
The resultant mixture was stirred at the same temperature for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Then, sodium sulfate decahydrate added
FILTRATION
Type
FILTRATION
Details
The insoluble matter was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CCCCCC)OC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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